Lanraplenib, also known as GS-9876, is a potent and selective second-generation spleen tyrosine kinase (SYK) inhibitor. [] It was developed as a potential therapeutic agent for autoimmune and inflammatory diseases. [] Lanraplenib exhibits a 24-hour half-life, making it suitable for once-daily administration. [] It is also devoid of interactions with proton pump inhibitors (PPI), overcoming a limitation of its predecessor, entospletinib. []
While the provided abstracts do not detail the specific synthetic route for lanraplenib, one abstract mentions the "Synthesis of Lanraplenib." [] This suggests a dedicated synthetic pathway exists for this compound. Accessing the full text of this paper would be necessary for a detailed analysis of the synthesis.
Lanraplenib exerts its therapeutic effects by selectively inhibiting SYK, a non-receptor tyrosine kinase. [] SYK plays a crucial role in intracellular signaling pathways of immune cells, including B cells, monocytes, and macrophages. [] By inhibiting SYK, lanraplenib disrupts these signaling cascades, thereby modulating the immune response. [, , ]
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: